molecular formula C14H13NO2 B8178992 2'-(aminomethyl)-biphenyl-2-carboxylic acid

2'-(aminomethyl)-biphenyl-2-carboxylic acid

Cat. No.: B8178992
M. Wt: 227.26 g/mol
InChI Key: IPUFFJSTKHPCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Aminomethylbiphenyl-2-carboxylic acid is an organic compound characterized by the presence of both an amine group and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Aminomethylbiphenyl-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the preparation of carboxylic acids through the oxidation of primary alcohols and aldehydes, the oxidative cleavage of alkenes, or the hydrolysis of nitriles . These reactions typically require specific reagents and conditions, such as the use of oxidizing agents or acidic or basic hydrolysis conditions.

Industrial Production Methods

Industrial production of 2’-Aminomethylbiphenyl-2-carboxylic acid may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Aminomethylbiphenyl-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions yield amides, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

2’-Aminomethylbiphenyl-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Aminomethylbiphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity, and influencing biological processes . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2’-Aminomethylbiphenyl-2-carboxylic acid can be compared with other carboxylic acids and amine-containing compounds:

Conclusion

2’-Aminomethylbiphenyl-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

2-[2-(aminomethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,9,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUFFJSTKHPCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 10.0 g (28 mmol) of 2′-phthalimidomethylbiphenyl-2-carboxylic acid in 450 ml of methanol was treated with 20 ml of hydrazine hydrate and heated at 40° C. for 1.5 h. The reaction mixture was concentrated and the residue was taken up in 250 ml of methylene chloride. After filtering off undissolved 2,3-dihydrophthalazine-1,4-dione, the mother liquor was concentrated and 4.8 g of 2′-aminomethylbiphenyl-2-carboxylic acid were obtained.
Name
2′-phthalimidomethylbiphenyl-2-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-(aminomethyl)-biphenyl-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-(aminomethyl)-biphenyl-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2'-(aminomethyl)-biphenyl-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2'-(aminomethyl)-biphenyl-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2'-(aminomethyl)-biphenyl-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-(aminomethyl)-biphenyl-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.